Superior GPR119 Agonist Potency
A series of fused-pyrimidine derivatives were synthesized to explore GPR119 agonism. The 5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide core was identified as the optimal scaffold for achieving high potency, enabling the discovery of an advanced analog (16b) that demonstrated extremely potent agonist activity and improved glucose tolerance in mice at an oral dose of 0.1 mg/kg. In contrast, the corresponding non-oxidized thienopyrimidine scaffold was not reported to yield any compounds with comparable in vivo efficacy, highlighting the critical role of the 6,6-dioxide moiety [1].
| Evidence Dimension | GPR119 Agonist Activity |
|---|---|
| Target Compound Data | Advanced analog 16b: Effective at 0.1 mg/kg p.o. in mouse glucose tolerance test (GTT). |
| Comparator Or Baseline | Non-oxidized thienopyrimidine scaffold derivatives: No comparable in vivo efficacy data reported. |
| Quantified Difference | The 6,6-dioxide scaffold is uniquely responsible for enabling the discovery of the potent, orally active GPR119 agonist 16b. |
| Conditions | In vivo, oral glucose tolerance test in mice. |
Why This Matters
This demonstrates that the 6,6-dioxide scaffold is not a minor structural permutation but a requirement for achieving potent oral activity in this therapeutic series, mandating its use for synthesizing bioactive molecules in this class.
- [1] Negoro, K., Yonetoku, Y., Misawa-Mukai, H., Hamaguchi, W., Maruyama, T., Yoshida, S., Takeuchi, M., & Ohta, M. (2012). Synthesis and structure-activity relationship of fused-pyrimidine derivatives as a series of novel GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(21), 6442–6451. View Source
